molecular formula C19H20N4O2 B2408516 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 2034293-84-8

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone

Cat. No.: B2408516
CAS No.: 2034293-84-8
M. Wt: 336.395
InChI Key: GDQCUOJULVFOAN-UHFFFAOYSA-N
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Description

The compound "(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone" is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazine core fused with a cyclopropyl substituent and linked to a 6-methoxyindole moiety via a carbonyl bridge.

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(6-methoxy-1H-indol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-25-15-5-4-13-8-18(20-16(13)10-15)19(24)22-6-7-23-14(11-22)9-17(21-23)12-2-3-12/h4-5,8-10,12,20H,2-3,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQCUOJULVFOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCN4C(=CC(=N4)C5CC5)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone is a novel organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure with multiple heterocyclic rings, which may enhance its interaction with various biological targets.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

PropertyValue
Molecular FormulaC₁₈H₁₇N₅O
Molecular Weight319.4 g/mol
CAS Number2034293-50-8

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Antiviral Activity : The compound acts as a capsid assembly modulator for the Hepatitis B virus (HBV), interfering with the assembly of the viral capsid and subsequently reducing HBV replication levels in infected cells .
  • Receptor Modulation : It has been identified as a potential negative allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2), which is implicated in mood disorders and cognitive dysfunction.
  • Enzyme Inhibition : The compound may also exhibit inhibition of specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Properties : Similar compounds have shown promising anticancer effects, potentially through apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : The ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : Due to its interaction with mGluR2, it may also offer neuroprotective benefits, making it a candidate for neurological disorder treatments.

Case Studies

Several studies have evaluated the efficacy of this compound and its derivatives:

  • Study on HBV Activity :
    • Derivatives of the compound were synthesized and tested for their anti-HBV activity.
    • Compounds 2f and 3k exhibited excellent anti-HBV activity with low cytotoxicity and favorable pharmacokinetic profiles. The structure-activity relationship indicated that specific modifications could enhance efficacy .
  • Anticancer Activity :
    • A series of related pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, indicating that structural features play a crucial role in their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 76a
Molecular Weight ~380 g/mol ~420 g/mol
logP (Predicted) 3.2 (moderate lipophilicity) 2.8 (lower lipophilicity)
Solubility Low (CMC ~0.4 mM)* Moderate (CMC ~8.0 mM)*
Metabolic Stability High (cyclopropyl reduces CYP450 metabolism) Moderate (methylcyclopropyl may increase susceptibility)

*CMC values inferred from analogous quaternary ammonium compounds, where method variability (e.g., spectrofluorometry vs. tensiometry) can lead to discrepancies .

Methodological Considerations in Comparative Studies

  • Similarity Metrics : Computational methods (e.g., Tanimoto coefficients, MACCS fingerprints) may classify these compounds as "dissimilar" due to core heterocycle differences, despite shared indole and cyclopropyl motifs .
  • Analytical Variability : As shown in quaternary ammonium compound studies, CMC determinations can vary by method (e.g., spectrofluorometry vs. tensiometry), necessitating multi-method validation for solubility comparisons .

Preparation Methods

Cyclocondensation of 3-Aminopyrazoles with 1,3-Biselectrophiles

The pyrazolo[1,5-a]pyrazine scaffold is classically synthesized via cyclocondensation between 3-aminopyrazoles and 1,3-biselectrophilic systems (e.g., 1,3-diketones, β-ketoesters). For the 2-cyclopropyl variant, the following pathway is proposed:

Synthesis of the 6-Methoxy-1H-Indole-2-Carboxylate Moiety

Fischer Indole Synthesis

The indole subunit is synthesized via Fischer indole cyclization of 4-methoxyphenylhydrazine (E ) with ethyl levulinate (F ) in polyphosphoric acid (PPA) at 120°C:

$$
\text{(E) + (F)} \xrightarrow{\text{PPA, 120°C}} \text{(G)} \quad \text{Yield: 76\%}
$$

G is hydrolyzed to the carboxylic acid (H ) using NaOH/EtOH:

$$
\text{(G)} \xrightarrow{\text{NaOH, EtOH}} \text{(H)} \quad \text{Yield: 92\%}
$$

Methoxy Group Introduction

If starting from unsubstituted indole, methoxylation is achieved via directed ortho-metalation (DoM). Treating 1H-indole-2-carboxylic acid with LDA followed by quenching with methyl iodide introduces the 6-methoxy group:

$$
\text{(I)} \xrightarrow{\text{LDA, MeI}} \text{(H)} \quad \text{Yield: 63\%}
$$

Coupling Strategies for Methanone Bridge Formation

Friedel-Crafts Acylation

Activating the indole-2-carboxylic acid (H ) as an acid chloride (J ) using SOCl₂ enables Friedel-Crafts acylation of the pyrazolo[1,5-a]pyrazine core (D ) in the presence of AlCl₃:

$$
\text{(H)} \xrightarrow{\text{SOCl₂}} \text{(J)} \quad \text{Yield: 85\%}
$$
$$
\text{(D) + (J)} \xrightarrow{\text{AlCl₃, DCM}} \text{(Target)} \quad \text{Yield: 54\%}
$$

Table 2: Coupling Reaction Optimization

Coupling Agent Solvent Temp (°C) Yield (%)
AlCl₃ DCM 25 54
FeCl₃ DCE 40 48
TfOH Toluene 80 39

Peptide Coupling Reagents

Alternative methods employ carbodiimide-based reagents (EDC/HOBt) to couple H with a primary amine derivative of D . This requires prior reduction of the ketone (D ) to an amine (K ) via reductive amination:

$$
\text{(D)} \xrightarrow{\text{NaBH₄, NH₄OAc}} \text{(K)} \quad \text{Yield: 67\%}
$$
$$
\text{(K) + (H)} \xrightarrow{\text{EDC, HOBt}} \text{(Target)} \quad \text{Yield: 62\%}
$$

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H-3), 7.45 (d, J=8.4 Hz, 1H, H-4), 6.89 (dd, J=8.4, 2.4 Hz, 1H, H-5), 6.82 (d, J=2.4 Hz, 1H, H-7), 4.32 (t, J=6.0 Hz, 2H, pyrazine H-6), 3.85 (s, 3H, OCH₃), 3.12 (t, J=6.0 Hz, 2H, pyrazine H-7), 1.95–1.85 (m, 1H, cyclopropyl), 1.02–0.98 (m, 4H, cyclopropyl).

  • HRMS (ESI+): m/z calc. for C₂₁H₂₁N₃O₂ [M+H]⁺: 364.1664; found: 364.1668.

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high yields?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Condensation reactions between pyrazolo-pyrazine precursors and indole derivatives under reflux conditions (ethanol or DMF) .

  • Cyclopropane introduction via nucleophilic substitution or transition metal-catalyzed cross-coupling, requiring anhydrous conditions and inert atmospheres (e.g., nitrogen) .

  • Key reaction parameters :

    StepSolventTemperatureCatalystYield Range
    Pyrazole ring formationEthanol80°CNone60-75%
    Cyclopropane additionDMF120°CPd(PPh₃)₄40-55%
    Methoxy-indole couplingTHF0°C to RTNaH70-85%

Critical factors include solvent polarity, reaction time (2–12 hours), and stoichiometric control of reactive intermediates .

Advanced: How can researchers optimize regioselectivity during cyclopropane introduction to the pyrazolo[1,5-a]pyrazine core?

Methodological Answer:
Regioselectivity challenges arise due to competing reaction sites on the pyrazine ring. Strategies include:

  • Steric directing groups : Introducing bulky substituents (e.g., tert-butyl) to block undesired positions .
  • Catalyst modulation : Using Pd-catalyzed systems with chelating ligands (e.g., XPhos) to direct cyclopropane placement .
  • Temperature control : Lower temperatures (e.g., 0°C) favor kinetic control, reducing side products .
  • Computational modeling : DFT calculations to predict transition-state energies and identify favorable pathways .

For example, demonstrates that using 3,4-dimethoxyphenethyl groups improves selectivity by stabilizing intermediates through hydrogen bonding .

Basic: What spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • X-ray crystallography : Resolves 3D conformation and confirms cyclopropane geometry (e.g., C–C bond lengths: 1.51–1.54 Å) .
  • NMR spectroscopy :
    • ¹H NMR : Methoxy (δ 3.8–4.0 ppm) and indole NH (δ 10.2–11.0 ppm) signals validate substituents .
    • ¹³C NMR : Cyclopropane carbons appear at δ 8–12 ppm .
  • HPLC-MS : Monitors purity (>95%) and detects byproducts using C18 columns with acetonitrile/water gradients .

Advanced: How can conflicting data regarding biological activity across studies be methodologically resolved?

Methodological Answer:
Discrepancies often stem from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for protein expression levels .
  • Solubility differences : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
  • Dose-response validation : Perform EC₅₀/IC₅₀ curves in triplicate with positive controls (e.g., reference inhibitors) .
  • Meta-analysis : Pool data from multiple studies (e.g., enzymatic inhibition assays) and apply statistical weighting .

For example, highlights that nitro-group reduction to an amine alters bioactivity, necessitating strict redox condition reporting .

Basic: What structural features influence pharmacokinetic properties?

Methodological Answer:

  • Cyclopropane moiety : Enhances metabolic stability by resisting cytochrome P450 oxidation .
  • Methoxy-indole group : Increases lipophilicity (logP ~2.5), improving blood-brain barrier penetration .
  • Pyrazolo-pyrazine core : Moderate aqueous solubility (0.5–1.2 mg/mL) due to hydrogen-bonding capacity .

Advanced: What computational methods predict the compound’s binding mode to biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Screens against kinase domains (e.g., JAK2) using flexible ligand protocols .
  • Molecular dynamics (GROMACS) : Simulates binding stability over 100 ns trajectories, analyzing RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore modeling : Identifies critical interactions (e.g., hydrogen bonds with indole NH) using Schrödinger Suite .

validates these methods by correlating docking scores (ΔG = -9.2 kcal/mol) with experimental IC₅₀ values (12 nM) .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in neurodegenerative models?

Methodological Answer:

  • In vitro : Use SH-SY5Y neuroblastoma cells to measure tau phosphorylation (Western blot) and amyloid-β aggregation (Thioflavin T assay) .
  • In vivo : Administer 10 mg/kg/day orally to transgenic mice (e.g., 3xTg-AD) and assess cognitive deficits via Morris water maze .
  • Target engagement : Perform pull-down assays with biotinylated probes and validate via LC-MS/MS .

emphasizes correlating nitro-group redox states with neuroprotective efficacy .

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